![molecular formula C15H13BrO3 B11827452 3-(4-(4-Bromophenoxy)phenyl)propanoic acid CAS No. 881402-44-4](/img/structure/B11827452.png)
3-(4-(4-Bromophenoxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Bromophenoxy)phenyl)propanoic acid is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.173 g/mol . This compound belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid moiety . It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid typically involves the reaction of 4-bromophenol with 4-bromobenzyl bromide in the presence of a base to form 4-(4-bromophenoxy)benzyl bromide. This intermediate is then reacted with malonic acid in the presence of a strong base to yield the final product .
Industrial Production Methods
This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-Bromophenoxy)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming phenylpropanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenylpropanoic acid derivatives.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Bromophenoxy)phenyl)propanoic acid has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the additional phenoxy group, resulting in different chemical properties and reactivity.
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid: Fluorine substituent instead of bromine, leading to variations in biological activity and binding affinity.
Uniqueness
3-(4-(4-Bromophenoxy)phenyl)propanoic acid is unique due to its specific bromine and phenoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Eigenschaften
881402-44-4 | |
Molekularformel |
C15H13BrO3 |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
3-[4-(4-bromophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13BrO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) |
InChI-Schlüssel |
SXLMWFLXPKZOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.